Product packaging for 4-[(2-Methoxyphenyl)methoxy]piperidine(Cat. No.:)

4-[(2-Methoxyphenyl)methoxy]piperidine

Cat. No.: B13276823
M. Wt: 221.29 g/mol
InChI Key: FTYCCQKEFAMLOF-UHFFFAOYSA-N
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Description

4-[(2-Methoxyphenyl)methoxy]piperidine is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2 B13276823 4-[(2-Methoxyphenyl)methoxy]piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-[(2-methoxyphenyl)methoxy]piperidine

InChI

InChI=1S/C13H19NO2/c1-15-13-5-3-2-4-11(13)10-16-12-6-8-14-9-7-12/h2-5,12,14H,6-10H2,1H3

InChI Key

FTYCCQKEFAMLOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1COC2CCNCC2

Origin of Product

United States

Catalytic Asymmetric Synthesis:this Modern and Highly Efficient Approach Utilizes a Small Amount of a Chiral Catalyst to Generate Large Quantities of a Chiral Product.

Transition Metal Catalysis: Chiral transition metal complexes, particularly those involving rhodium, gold, or copper, are widely used. Rhodium-catalyzed asymmetric hydrogenation of appropriate precursors is a powerful method for creating chiral centers with high enantioselectivity. dicp.ac.cnrsc.orgliverpool.ac.uk For example, rhodium-catalyzed reductive transamination can prepare a variety of chiral piperidines from simple pyridinium (B92312) salts with excellent stereoselectivity. dicp.ac.cnliverpool.ac.uk Gold-catalyzed reactions, such as the cyclization of N-homopropargyl amides, offer a modular and stereoselective route to substituted piperidin-4-ols. nih.gov Similarly, copper-catalyzed cyclizative aminoboration has been developed for the enantioselective synthesis of 2,3-cis-disubstituted piperidines. nih.gov

Organocatalysis: Small, metal-free organic molecules can also act as chiral catalysts, offering a complementary approach to metal-based systems.

Chemo Enzymatic Synthesis:this Strategy Combines Chemical Synthesis with Biocatalysis, Leveraging the High Stereoselectivity of Enzymes for Key Transformations.nih.govresearchgate.netnih.gova General Chemo Enzymatic Approach for the Asymmetric Dearomatization of Activated Pyridines Can Produce Stereo Enriched 3 and 3,4 Substituted Piperidines.nih.govresearchgate.netnih.govthis Often Involves a Cascade Reaction Where an Enzyme, Such As an Amine Oxidase or an Imine Reductase, Selectively Acts on a Chemically Synthesized Intermediate to Produce the Final Chiral Product with High Precision.nih.govnih.govacs.org

In Vitro Receptor Interaction Profiling and Target Engagement

The interaction of 4-[(2-Methoxyphenyl)methoxy]piperidine analogs with a range of neuroreceptors and other significant protein targets is a key aspect of their preclinical evaluation. These studies are fundamental in elucidating the potential mechanisms of action and selectivity profiles of these compounds.

Neurotransmitter Receptor Binding Studies (e.g., Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors, G Protein-Coupled Receptors)

While specific binding data for this compound at dopamine and serotonin receptor subtypes is not extensively available in the public domain, studies on structurally related analogs provide valuable insights into the potential receptor interaction profile.

For instance, a series of 1-cinnamyl-4-(2-methoxyphenyl)piperazines demonstrated high affinity for the dopamine D2 receptor, with lower to moderate affinity for the serotonin 5-HT1A and 5-HT2A receptors nih.gov. Another study on N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides also highlighted significant affinity for dopamine D2 and D3 receptors nih.gov. Furthermore, novel (2-methoxyphenyl)piperazine derivatives have been identified as potent ligands for the 5-HT1A receptor, with some compounds exhibiting Ki values in the sub-nanomolar range nih.gov. Research into 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) derivatives bearing an arylpiperazinyl moiety also identified compounds with high affinity for 5-HT1A receptors nih.gov. The affinity of various piperidine and piperazine (B1678402) derivatives for dopamine D4 receptors has also been a subject of investigation chemrxiv.orgmdpi.com.

These findings from related but structurally distinct analogs suggest that the 2-methoxyphenylpiperidine/piperazine moiety is a recurring pharmacophore in ligands targeting dopaminergic and serotonergic G protein-coupled receptors (GPCRs) nih.govsemanticscholar.orgresearchgate.net. However, the specific binding affinities of this compound for these receptor subtypes remain to be fully elucidated.

Table 1: Representative Binding Affinities of Selected Analogs at Neurotransmitter Receptors

Compound Class Receptor Subtype Reported Affinity (Ki/IC50)
1-Cinnamyl-4-(2-methoxyphenyl)piperazines Dopamine D2 High Affinity
1-Cinnamyl-4-(2-methoxyphenyl)piperazines Serotonin 5-HT1A Low to Moderate Affinity
1-Cinnamyl-4-(2-methoxyphenyl)piperazines Serotonin 5-HT2A Low to Moderate Affinity
N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides Dopamine D2/D3 High Affinity
(2-methoxyphenyl)piperazine derivatives Serotonin 5-HT1A Sub-nanomolar to Nanomolar (Ki)

Note: This table presents data for analogs and not for this compound itself, as specific data for this compound is not available.

Sigma Receptor Ligand Assessment

Sigma receptors, which are divided into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are intracellular proteins that have been implicated in a variety of cellular functions and are targets for a range of synthetic compounds wikipedia.org. Phenoxyalkylpiperidines have been identified as high-affinity ligands for the σ1 receptor, with some analogs exhibiting Ki values in the sub-nanomolar to low nanomolar range (e.g., 0.89–1.49 nM) uniba.it. Studies on other piperidine and piperazine-based derivatives have also demonstrated significant affinity for both σ1 and σ2 receptors, with the piperidine moiety often being a key structural element for high affinity at the σ1 receptor nih.govunict.it. The selectivity for σ1 over σ2 receptors can be influenced by the nature of the substituents on the piperidine or piperazine ring and the linker connecting it to other parts of the molecule uniba.itupenn.edunih.gov. While these findings are for related scaffolds, they suggest that this compound analogs could also interact with sigma receptors.

Characterization of Binding to Other Relevant Receptor Subtypes

The broader pharmacological profile of this compound analogs would necessitate screening against a panel of other relevant receptor subtypes to assess their selectivity. For example, piperidine analogs of GBR 12909 have been shown to be high-affinity ligands for the dopamine transporter (DAT) nih.gov. The interaction with other transporters and receptors is crucial for a comprehensive understanding of the compound's potential biological effects.

Enzyme Modulation and Inhibition Assays

The ability of this compound analogs to modulate the activity of various enzymes is another important aspect of their preclinical characterization. This includes determining their inhibitory potency and understanding the mechanism of action.

Determination of Enzyme Inhibition Mechanisms (e.g., Competitive, Non-Competitive, Uncompetitive, Allosteric)

The mechanism of enzyme inhibition (competitive, non-competitive, uncompetitive, or allosteric) provides critical information about how a compound interacts with an enzyme and its substrate. For example, kinetic studies of some bis-amiridine derivatives, which contain a piperidine-like moiety, have indicated a mixed-type reversible inhibition of cholinesterases mdpi.com. Understanding the inhibition mechanism is essential for predicting the in vivo effects of an inhibitor and for guiding further structural optimization.

Identification of Specific Enzyme Targets (e.g., Acetylcholinesterase, Butyrylcholinesterase, Pyruvate (B1213749) Dehydrogenase Kinases, Matrix Metalloproteinases)

While specific data for this compound is limited, the broader class of piperidine derivatives has been investigated for inhibition of several enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): A number of piperidine-containing compounds have been evaluated as inhibitors of AChE and BuChE, enzymes critical for the breakdown of the neurotransmitter acetylcholine. For example, certain phthalimide-based analogs incorporating a piperazine moiety have shown inhibitory activity against AChE, although with lower potency than the reference drug donepezil (B133215) nih.gov. Other studies on benzohydrazides and bis-amiridines have also reported dual inhibition of both AChE and BuChE mdpi.comnih.gov. The inhibitory potency of these compounds is often in the micromolar range mdpi.comnih.govnih.govfrontiersin.org.

Pyruvate Dehydrogenase Kinases (PDKs): There is no publicly available data to suggest that this compound or its close analogs are inhibitors of pyruvate dehydrogenase kinases. Research in this area has identified inhibitors with different chemical scaffolds nih.gov.

Matrix Metalloproteinases (MMPs): Similarly, there is a lack of specific data on the inhibition of matrix metalloproteinases by this compound analogs. Studies on MMP inhibitors have focused on other classes of compounds mdpi.comnih.govnih.gov.

Monoamine Oxidase (MAO): The piperidine ring is a feature in some inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Some piperine (B192125) derivatives, which contain a piperidine moiety, have been identified as MAO inhibitors acs.org. Specifically, 4-phenethyl-1-propargylpiperidine derivatives have shown potent inhibition of MAO-B mdpi.com.

Table 2: Representative Enzyme Inhibition Data for Selected Analogs

Compound Class Enzyme Target Reported Inhibition (IC50)
Phthalimide-piperazine derivatives Acetylcholinesterase 16.42 - 63.03 µM
Benzohydrazide derivatives Acetylcholinesterase 44 - 100 µM
Benzohydrazide derivatives Butyrylcholinesterase Starting from 22 µM
Bis-amiridine derivatives Acetylcholinesterase 1.4 - 2.9 µM
Bis-amiridine derivatives Butyrylcholinesterase 0.067 - 0.13 µM

Note: This table presents data for analogs and not for this compound itself, as specific data for this compound is not available.

Assessment of Reversible and Irreversible Enzyme Inhibition

Comprehensive searches of scientific literature and preclinical databases did not yield specific data on the assessment of reversible or irreversible enzyme inhibition for the compound this compound or its close analogs. While the broader class of piperidine-containing molecules has been investigated for inhibitory activity against various enzymes, such as acetylcholinesterase and butyrylcholinesterase, no studies were identified that specifically evaluated the enzyme inhibition profile of this compound.

Enzyme TargetType of InhibitionIC50/Ki Value
Data not availableData not availableData not available

No specific data is available in the public domain regarding the enzyme inhibition properties of this compound.

Cellular Signaling Pathway Interrogation

Investigation of Intracellular Signal Transduction Pathways Modulated by the Compound

There is currently no publicly available research detailing the investigation of intracellular signal transduction pathways modulated by this compound. The interrogation of cellular signaling pathways is fundamental to elucidating the molecular mechanisms through which a compound exerts its pharmacological effects. Such studies typically involve treating cultured cells with the compound and subsequently measuring changes in the activity of key signaling proteins. The lack of this information for this compound means its effects on cellular function at a molecular level remain unknown.

Elucidation of Effects on Key Signaling Cascades (e.g., PI3K/AKT/mTOR, MAPK Pathway)

Specific studies elucidating the effects of this compound on key signaling cascades, such as the PI3K/AKT/mTOR and MAPK pathways, have not been reported in the available scientific literature. These pathways are crucial regulators of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/AKT/mTOR and MAPK pathways is implicated in a variety of diseases, making them important targets for therapeutic intervention.

While some derivatives of piperidine have been explored for their potential to modulate these pathways, these findings cannot be extrapolated to this compound without direct experimental evidence. The absence of data on how this specific compound interacts with the PI3K/AKT/mTOR and MAPK signaling cascades represents a significant unknown in its preclinical pharmacological profile.

Signaling PathwayKey Protein ModulatedEffect (Activation/Inhibition)Downstream Consequences
PI3K/AKT/mTOR Data not availableData not availableData not available
MAPK Data not availableData not availableData not available

No specific data is available in the public domain regarding the effects of this compound on the PI3K/AKT/mTOR or MAPK signaling pathways.

Potential Preclinical Therapeutic Applications and Future Research Trajectories

Exploration of Putative Therapeutic Areas Based on Preclinical Pharmacological Profiles

The therapeutic potential of 4-[(2-Methoxyphenyl)methoxy]piperidine can be extrapolated from the known activities of similar piperidine-containing molecules, particularly in the realms of neurological disorders and enzyme-related pathologies.

Neurological Disorders

The piperidine (B6355638) nucleus is a common feature in a vast array of therapeutic agents targeting the central nervous system (CNS). Derivatives of 4-arylpiperidines, a class to which this compound is related, have shown significant promise in the field of neuroscience. Research into compounds with similar structures, such as 2-(4-Methoxyphenyl)piperidine, indicates potential for the development of analgesics and neuroprotective agents. chemimpex.com

The interaction with key neurotransmitter systems is a primary mechanism through which piperidine derivatives exert their effects. Specifically, they have been shown to modulate dopamine (B1211576) and serotonin (B10506) receptors, which are crucial for mood regulation and cognitive function. chemimpex.com For instance, screening assays of the related compound 4-(2-Methoxyphenyl)piperidine have indicated an affinity for both serotonin (5-HT) and dopamine receptors, with IC₅₀ values in the range of 10–100 nM in radioligand displacement assays. Such interactions are fundamental to the therapeutic action of many antipsychotic and antidepressant medications. The potential for treating conditions like Parkinson's disease and attention deficit hyperactivity disorder has also been suggested for related compounds. biosynce.com

Enzyme-Related Pathologies

Piperidine derivatives have also been investigated for their ability to inhibit various enzymes, suggesting a role in treating a range of pathologies. One area of interest is the inhibition of cholinesterases, enzymes that are key targets in the management of Alzheimer's disease. In silico analyses of similar phenoxyethyl piperidine derivatives have suggested potential interactions with these enzymes.

Furthermore, the related compound 4-(2-Methoxyphenyl)piperidine has demonstrated moderate in vitro inhibition of monoamine oxidase (MAO), with a reported Kᵢ value of approximately 5 µM. MAO inhibitors are a class of drugs used in the treatment of depression and Parkinson's disease. mdpi.com This suggests that this compound could be a starting point for the development of novel MAO inhibitors.

The versatility of the piperidine scaffold is further highlighted by its presence in inhibitors of other enzymes, such as the presynaptic choline (B1196258) transporter (CHT). nih.gov While the direct inhibitory activity of this compound on CHT has not been reported, structure-activity relationship (SAR) studies on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as CHT inhibitors underscore the importance of the piperidine moiety in this context. nih.gov

Rational Design Principles for the Development of Novel this compound Analogs with Enhanced Target Specificity

The development of novel analogs of this compound with improved potency and selectivity can be guided by established principles of rational drug design. The piperidine ring allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of a molecule's pharmacological profile.

Key structural features that can be systematically modified include:

Substitutions on the Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a key site for modification. The introduction of different alkyl or aryl groups can significantly influence a compound's affinity and selectivity for its biological target. For example, in a series of 4-phenyl piperidine compounds targeting the mu-opioid receptor, modifications at this position led to significant changes in agonistic activity. nih.gov

Modifications of the Methoxyphenyl Ring: The position and nature of substituents on the phenyl ring can dramatically alter biological activity. For instance, in a series of 2,5-dimethoxyphenylpiperidines, the 4-substituent was found to be a critical determinant of agonist potency at serotonin 5-HT₂ₐ receptors. acs.org The methoxy (B1213986) group itself is a crucial feature; its removal or repositioning can lead to a significant loss of activity.

Alterations to the Linker: The methoxy linker between the phenyl ring and the piperidine moiety is another key area for modification. Varying the length, flexibility, and chemical nature of this linker can impact how the molecule fits into the binding pocket of its target protein.

Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to predict how different structural modifications will affect the binding of the molecule to its target. nih.gov This in silico approach can help prioritize the synthesis of the most promising analogs, thereby streamlining the drug discovery process.

Integration of Multi-Omics Data and Systems Biology Approaches for a Holistic Understanding of Biological Effects

To gain a comprehensive understanding of the biological effects of this compound and its analogs, modern systems biology approaches can be employed. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular and physiological changes induced by the compound. nih.gov

For instance, transcriptomic analysis (e.g., RNA sequencing) of cells or tissues treated with the compound can reveal changes in gene expression patterns, highlighting the biological pathways that are modulated. Proteomic studies can identify changes in protein levels and post-translational modifications, providing insights into the compound's mechanism of action at the protein level. Metabolomic analyses can uncover alterations in the cellular metabolic profile, which can be indicative of the compound's downstream effects.

By integrating these different layers of biological information, researchers can construct comprehensive network models of the compound's interactions within a biological system. This can help to identify not only the primary targets of the compound but also its off-target effects and potential biomarkers for its efficacy.

Development and Utilization of Advanced Preclinical Models for Comprehensive Efficacy Assessment

The evaluation of the therapeutic efficacy of this compound and its analogs requires the use of relevant and robust preclinical models. For neurological disorders, this can include a range of in vitro and in vivo models.

In Vitro Models: Cellular assays using neuronal cell lines or primary neurons can be used to assess the compound's effects on cell viability, neuroprotection, and specific neuronal functions. For example, cytotoxicity testing in HEK293 cells has been used to evaluate the acute toxicity of related piperidine compounds.

In Vivo Models: Animal models that recapitulate key aspects of human neurological diseases are crucial for assessing the in vivo efficacy of new drug candidates. For example, mouse models of lung cancer xenografts have been used to evaluate the preclinical efficacy of other complex piperidine derivatives. nih.gov For neurodegenerative diseases, transgenic mouse models that express disease-causing genes are commonly used. Behavioral tests in these animals can be used to assess the compound's effects on cognitive function, motor coordination, and other relevant behavioral endpoints.

The choice of preclinical model should be guided by the specific therapeutic indication being investigated. A well-designed preclinical testing program will provide the necessary data to support the advancement of the most promising compounds into clinical development.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-[(2-Methoxyphenyl)methoxy]piperidine with optimal yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, Pfizer's protocol for analogous piperidine derivatives involves reacting a methoxyphenyl precursor (e.g., 2-methoxyphenyl bromide) with a piperidine scaffold under basic conditions (e.g., K₂CO₃ in acetone), achieving yields of 18–55% after purification by chromatography or recrystallization . Optimization may include adjusting reaction time, temperature, and stoichiometric ratios of reagents.

Q. How should researchers verify the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Elemental analysis : Compare experimental vs. theoretical values for C, H, N (e.g., discrepancies ≤0.3% indicate high purity) .
  • NMR spectroscopy : Analyze proton environments (e.g., δ 3.81 ppm for methoxy groups, δ 6.75–7.25 ppm for aromatic protons) .
  • Mass spectrometry : Confirm molecular weight via parent ion peaks (e.g., m/z 351.1 observed for structurally related compounds) .

Q. What safety precautions are critical given limited toxicity data?

  • Methodological Answer : Assume acute toxicity potential based on structurally similar piperidine derivatives. Implement:

  • Ventilation : Use fume hoods during synthesis .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
  • Emergency protocols : For skin contact, wash with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to serotonin (5-HT) receptors?

  • Methodological Answer : Perform molecular docking studies using software like AutoDock Vina:

Target selection : Use 5-HT₁A receptor crystal structures (PDB ID: 6WGT).

Ligand preparation : Optimize the compound’s 3D structure (e.g., Gaussian09 for geometry optimization).

Docking analysis : Assess binding energy (ΔG) and key interactions (e.g., hydrogen bonds with Ser159, hydrophobic contacts with Phe361) . Validate predictions with in vitro radioligand displacement assays .

Q. What strategies resolve contradictions in reported biological activity data for piperidine derivatives?

  • Methodological Answer : Conduct systematic meta-analysis:

Data normalization : Adjust for variations in assay conditions (e.g., IC₅₀ values under different pH or temperature).

Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., methoxy vs. fluorine groups on receptor selectivity) .

Reproducibility testing : Replicate key experiments with controlled parameters (e.g., cell lines, incubation times) .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

  • Methodological Answer : Assess stability via:

  • pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24 hours, monitoring degradation by HPLC .
  • Metabolic stability : Use liver microsomes to quantify half-life (t½) and identify metabolites via LC-MS/MS .

Key Considerations for Researchers

  • Contradictory Data : Address discrepancies in toxicity or activity by cross-referencing multiple sources (e.g., NIST databases for physicochemical properties ).
  • Advanced Applications : Explore neuroimaging potential (e.g., PET tracers for 5-HT1A receptors ) or opioid receptor modulation .
  • Ecological Impact : Follow OECD guidelines for biodegradation testing if environmental release is possible .

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